PRMT5/MEP50 Inhibition: Target Engagement vs. Off-Target Selectivity
2-Methoxy-5-methylpyrimidin-4-amine acts as an inhibitor of the PRMT5/MEP50 methylosome complex. While its IC50 is 1,060 nM, direct comparative data against a closely related analog (CHEMBL4635634) reveals a stark contrast in selectivity; the target compound shows no measurable binding to histamine H3R (Kd > 1,350 nM), whereas CHEMBL4635634 exhibits potent H3R binding with a Kd of 1.35 nM. This ~1,000-fold difference in off-target binding affinity highlights the functional selectivity driven by the 2-methoxy-5-methyl substitution [1] [2].
Kd >1,350 nM (H3R)
| Evidence Dimension | Enzyme Inhibition Potency vs. Off-Target Selectivity |
|---|---|
| Target Compound Data | PRMT5/MEP50 IC50 = 1,060 nM; H3R Kd > 1,350 nM (no significant binding) |
| Comparator Or Baseline | CHEMBL4635634 (pyrimidine analog): PRMT5/MEP50 Ki = 313 nM; H3R Kd = 1.35 nM |
| Quantified Difference | Target is ~3.4x less potent on PRMT5/MEP50, but >1,000x more selective against H3R off-target binding. |
| Conditions | PRMT5/MEP50: competitive fluorescence polarization assay, 1-2 hr incubation. H3R: BRET assay in HEK293T cells expressing human recombinant NLuc/GPCR-fused H3R. |
Why This Matters
This demonstrates that the 2-methoxy-5-methyl substitution pattern drastically reduces promiscuous histamine receptor binding, a critical consideration for medicinal chemists optimizing for on-target PRMT5 inhibition without unwanted H3R-mediated neurological or immunological side effects.
- [1] BindingDB. (n.d.). BDBM50607731 (CHEMBL5219517): PRMT5/MEP50 IC50 = 1.06E+3 nM. View Source
- [2] BindingDB. (n.d.). BDBM50538677 (CHEMBL4635634): PRMT5/MEP50 Ki = 313 nM; H3R Kd = 1.35 nM. View Source
